tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate
Description
The compound tert-butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate is a boronic ester-functionalized azabicycloalkane derivative. Its structure comprises:
Properties
Molecular Formula |
C18H32BNO4 |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
tert-butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate |
InChI |
InChI=1S/C18H32BNO4/c1-15(2,3)22-14(21)20-10-8-9-13-11-18(13,12-20)19-23-16(4,5)17(6,7)24-19/h13H,8-12H2,1-7H3 |
InChI Key |
CKUVWBSHTVUICK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC2CCCN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including substitution reactions, to introduce the dioxaborolane ring . The reaction conditions often involve the use of organic solvents like ethyl acetate and purification steps such as extraction and crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity through rigorous quality control, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The dioxaborolane ring can participate in substitution reactions, often facilitated by catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic solvents, acids, bases, and catalysts. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction pathway. For example, substitution reactions may yield derivatives with different functional groups attached to the dioxaborolane ring.
Scientific Research Applications
tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying boron-based interactions in biological systems.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It may be used in the development of new materials with unique properties due to the presence of the boron atom.
Mechanism of Action
The mechanism by which tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate exerts its effects involves interactions with molecular targets through its boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with various biomolecules, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes critical differences between the target compound and its analogues:
*Calculated based on structural similarity to analogues.
Reactivity and Stability
- Larger systems (e.g., [5.1.0]octane) likely offer reduced strain, enhancing shelf-life but requiring harsher reaction conditions .
- Substituent Effects : The phenyl-substituted analogue demonstrates enhanced π-π stacking capabilities, making it suitable for synthesizing biaryl structures. In contrast, the target compound’s unsubstituted bicyclo core may favor sterically demanding couplings.
- Boronate Accessibility : Unsaturated systems (e.g., [3.2.1]oct-3-ene in ) may alter boronate orbital hybridization, affecting reaction rates in Suzuki-Miyaura couplings .
Research Findings and Data
Price and Availability Trends
Higher prices for phenyl-substituted derivatives reflect synthetic complexity and niche demand .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing tert-butyl carbamate-protected bicyclic boronate esters like this compound?
- Methodological Answer : The synthesis typically involves two steps: (i) Boc (tert-butoxycarbonyl) protection of the secondary amine in the azabicyclo[5.1.0]octane scaffold under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP . (ii) Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via palladium-catalyzed Miyaura borylation, often employing bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ as a catalyst . Key intermediates should be purified via column chromatography (silica gel, hexane/ethyl acetate) and characterized by NMR and LC-MS.
Q. How is the purity of this compound validated in academic research?
- Methodological Answer : Purity is assessed using HPLC with a C18 column (gradient: 5–95% acetonitrile in water, 0.1% TFA) and UV detection at 254 nm. Residual solvents (e.g., THF, DCM) are quantified via GC-MS. For boron content, ICP-OES or NMR is employed to confirm stoichiometry .
Q. What are the primary challenges in storing this compound, and how are they mitigated?
- Methodological Answer : The boronate ester is moisture-sensitive and prone to hydrolysis. Storage recommendations include: (i) anhydrous conditions (argon/vacuum-sealed vials), (ii) desiccants like molecular sieves, and (iii) temperatures below –20°C. Stability should be monitored monthly via NMR to detect decomposition (e.g., loss of boronate peak at δ 1.3 ppm) .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura coupling reactions using this bicyclic boronate ester?
- Methodological Answer : Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dtbpf) with K₂CO₃ or CsF as base.
- Solvent : Toluene/EtOH (4:1) for balancing solubility and reactivity.
- Monitoring : Reaction progress tracked via TLC (Rf shift) or NMR if fluorinated aryl partners are used.
- Troubleshooting : Low yields may arise from boronate hydrolysis; adding 4Å molecular sieves or reducing reaction time (<12 hrs) can mitigate this .
Q. What strategies resolve contradictions in reported reactivity of strained bicyclic boronate esters?
- Methodological Answer : Discrepancies in reactivity (e.g., steric hindrance vs. ring strain effects) are analyzed via:
- Computational modeling : DFT calculations (e.g., Gaussian) to assess transition-state energies and orbital interactions.
- Kinetic studies : Variable-temperature NMR to compare activation barriers for coupling vs. side reactions.
- Comparative experiments : Parallel reactions with non-bicyclic boronates (e.g., pinacol boronic esters) to isolate structural influences .
Q. How does the azabicyclo[5.1.0]octane scaffold influence the compound’s stereochemical outcomes in cross-couplings?
- Methodological Answer : The norbornane-like structure imposes axial chirality, which can be preserved or inverted during coupling. Researchers should:
- Use chiral HPLC (Chiralpak IA/IB) to analyze enantiomeric excess (ee).
- Perform X-ray crystallography on coupling products to confirm stereochemistry.
- Compare results with non-rigid analogs to quantify scaffold-induced stereocontrol .
Safety and Handling
Q. What safety protocols are critical when handling this compound despite its "no known hazard" classification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
